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molecular formula C9H11BO2 B1461738 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 221352-10-9

3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1461738
M. Wt: 162 g/mol
InChI Key: XPHBVPSNNPMQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933018B2

Procedure details

To 100% fuming nitric acid (10 mL) at −40° C. was added dropwise a solution of 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (XCVI) (1.37 g, 0.0085 mol) in carbon tetrachloride (40 mL), maintaining the temperature below −40° C. Stirring was continued for 20 min at −40° C. The yellow solution was poured onto ice and was stirred for 10 min at room temperature. The mixture was extracted with EtOAc. To the organic layer was added 1M aqueous NaOH to pH=7. The organic layer was separated, and washed with water, dried over MgSO4 and filtered, and the solvent was removed in vacuo to give an orange viscous oil. The oily residue was triturated with hexane to give pure 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (XCVII) as a yellow solid (1.20 g, 5.8 mmol, yield 68%). 1H NMR (CDCl3) δ ppm 1.61 (s, 6H), 7.42 (s, 1H), 8.35 (d, J=8 Hz, 1H), 8.56 (d, J=8 Hz. 1H). ESIMS found for C9H10BNO4 m/z 206.3 (M−H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1([CH3:16])[O:10][B:9]([OH:11])[C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]1=2>C(Cl)(Cl)(Cl)Cl>[CH3:5][C:6]1([CH3:16])[O:10][B:9]([OH:11])[C:8]2[CH:12]=[C:13]([N+:1]([O-:4])=[O:2])[CH:14]=[CH:15][C:7]1=2

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.37 g
Type
reactant
Smiles
CC1(C2=C(B(O1)O)C=CC=C2)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −40° C
ADDITION
Type
ADDITION
Details
The yellow solution was poured onto ice
STIRRING
Type
STIRRING
Details
was stirred for 10 min at room temperature
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
ADDITION
Type
ADDITION
Details
To the organic layer was added 1M aqueous NaOH to pH=7
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange viscous oil
CUSTOM
Type
CUSTOM
Details
The oily residue was triturated with hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(C2=C(B(O1)O)C=C(C=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.8 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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